1-Fluoro-2-iodo-4,5-dimethoxybenzene
Overview
Description
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a chemical compound with the molecular formula C8H8FIO2 and a molecular weight of 282.05 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-2-iodo-4,5-dimethoxybenzene is represented by the InChI code1S/C8H8FIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
. The ChemSpider ID for this compound is 49120418 . Physical And Chemical Properties Analysis
1-Fluoro-2-iodo-4,5-dimethoxybenzene is a solid substance . It has a molecular weight of 282.05 .Scientific Research Applications
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1-Fluoro-2,5-dimethoxy-4-nitrobenzene
- Application Summary : This compound was synthesized as a part of a study on nitration of fluorobenzenes .
- Methods of Application : The compound was synthesized by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The structure was confirmed by X-ray crystallography .
- Results or Outcomes : The reaction yielded 1-Fluoro-2,5-dimethoxy-4-nitrobenzene in 90% yield .
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Iodination of Organic Compounds
- Application Summary : The iodination of organic compounds is of great importance in synthetic organic chemistry . It opens comprehensive approaches for the synthesis of various biologically active compounds .
- Methods of Application : The iodination process involves the use of molecular iodine or the iodide anion in combination with environmentally friendly and atom-efficient oxidants .
- Results or Outcomes : The iodination process has been used to introduce iodine into organic molecules, providing versatile building blocks in synthetic organic chemistry .
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Electrophilic Aromatic Substitution
- Application Summary : Electrophilic aromatic substitution is a common reaction involving aromatic rings . This process involves the attack of an electrophile at carbon to form a cationic intermediate .
- Methods of Application : The attacking reagent is represented either formally as a cation, X ⊖, or as a neutral but polarized molecule, δ ⊕ X — δ ⊖ Y .
- Results or Outcomes : This type of reaction is key in many substitution reactions of benzene .
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1-Fluoro-2,5-dimethoxy-4-nitrobenzene Synthesis
- Application Summary : 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid .
- Methods of Application : The compound was synthesized by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The structure was confirmed by X-ray crystallography .
- Results or Outcomes : The reaction yielded 1-Fluoro-2,5-dimethoxy-4-nitrobenzene in 90% yield .
properties
IUPAC Name |
1-fluoro-2-iodo-4,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAQUOLSOWIOCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-iodo-4,5-dimethoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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